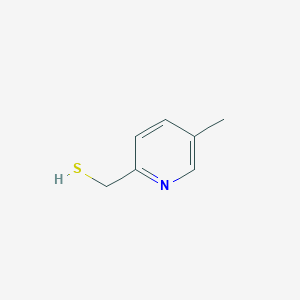

(5-Methylpyridin-2-YL)methanethiol

Description

Significance of Heterocyclic Thiols in Organic Synthesis and Coordination Chemistry

Heterocyclic thiols and their derivatives are valuable building blocks in organic synthesis. The thiol group is a potent nucleophile and can readily participate in a variety of reactions, including alkylation, acylation, and addition to unsaturated systems. This reactivity allows for the facile construction of more complex molecular architectures.

In the realm of coordination chemistry, the sulfur atom in the thiol group, along with the nitrogen atom of the pyridine (B92270) ring, can act as a bidentate ligand, capable of forming stable complexes with a wide range of metal ions. rsc.org These metal complexes are of interest for their potential catalytic activities, magnetic properties, and applications in materials science. The geometry and electronic properties of these complexes can be fine-tuned by modifying the substituents on the pyridine ring, making them attractive for the development of novel catalysts and functional materials.

Overview of Methylpyridine Scaffolds in Advanced Chemical Systems

The methylpyridine (or picoline) scaffold is a common structural motif in a vast array of chemical systems. The position of the methyl group on the pyridine ring significantly influences the molecule's electronic properties, reactivity, and steric hindrance. For instance, 2-amino-5-methylpyridine (B29535) is a precursor in the synthesis of various biologically active compounds. sigmaaldrich.com The methyl group can be functionalized, for example, through halogenation, to provide a handle for further synthetic transformations. google.com

Methyl-substituted pyridines are integral components in the design of ligands for coordination chemistry. The methyl group can influence the ligand's field strength and the stability of the resulting metal complexes. These scaffolds are found in compounds developed as inhibitors for enzymes like transforming growth factor-β type 1 receptor kinase (ALK5), highlighting their relevance in medicinal chemistry. nih.govnih.gov

Research Trajectories for (5-Methylpyridin-2-YL)methanethiol and Related Structures

While specific research on this compound is not extensively documented in publicly available literature, the research trajectories for closely related thiol-functionalized pyridine derivatives point towards several promising areas of investigation. These include their use as:

Ligands for Catalysis: The development of novel metal complexes for homogeneous catalysis is a major research thrust. The combination of the "soft" thiol donor and the "borderline" pyridine nitrogen in this compound makes it an interesting candidate for complexing with a variety of transition metals to explore catalytic activities in cross-coupling reactions, hydrogenations, and oxidations.

Building Blocks for Bioactive Molecules: The pyridine and thiol moieties are both present in various biologically active compounds. Research into the synthesis and biological evaluation of derivatives of this compound could lead to the discovery of new therapeutic agents.

Components of Functional Materials: The ability of thiol groups to bind to surfaces, such as gold, opens up possibilities for the use of this compound in the development of self-assembled monolayers and functionalized nanoparticles with potential applications in sensing and electronics.

The synthesis of related structures, such as 2-mercaptobenzimidazole, involves the reaction of an appropriate diamine with carbon disulfide, followed by alkylation to introduce various side chains. researchgate.net A similar approach could likely be adapted for the synthesis of this compound, starting from 2-amino-5-methylpyridine.

Structure

3D Structure

Properties

Molecular Formula |

C7H9NS |

|---|---|

Molecular Weight |

139.22 g/mol |

IUPAC Name |

(5-methylpyridin-2-yl)methanethiol |

InChI |

InChI=1S/C7H9NS/c1-6-2-3-7(5-9)8-4-6/h2-4,9H,5H2,1H3 |

InChI Key |

KPSSDFRMRPLAKU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CN=C(C=C1)CS |

Origin of Product |

United States |

Synthetic Methodologies for 5 Methylpyridin 2 Yl Methanethiol

Historical Development of Pyridinemethanethiol Synthesis

The synthesis of pyridinemethanethiols has evolved significantly from classical, often multi-step, procedures. Early methods for creating functionalized pyridines frequently relied on building the ring from acyclic precursors or utilizing harsh conditions to modify the pyridine (B92270) core. The functionalization of pyridine has historically been challenging due to its electron-deficient nature and the tendency of the nitrogen atom to coordinate with reagents. rsc.org

Traditional approaches often involved the synthesis of a pre-functionalized pyridine, such as a halopyridine or a pyridine carboxylic acid, which would then be converted to the desired methanethiol (B179389). For instance, a common pathway would involve the conversion of 2-picoline (2-methylpyridine) derivatives. The methyl group could be halogenated to form a pyridinylmethyl halide, which would then undergo nucleophilic substitution with a sulfur-containing nucleophile like thiourea (B124793), followed by hydrolysis to yield the thiol. Another established route involves the use of pyridine-N-oxides, which activates the C2 and C6 positions for functionalization. researchgate.net Deoxygenative functionalization of pyridine-N-oxides has been a key strategy for introducing various groups, including those that can be precursors to a methanethiol moiety. researchgate.net

Exploration of Novel Synthetic Pathways to (5-Methylpyridin-2-YL)methanethiol

Modern synthetic chemistry has opened new avenues for the more direct and efficient synthesis of this compound, focusing on late-stage functionalization and efficient bond-forming reactions.

Functionalization Strategies on Pyridine Ring Systems

Direct and selective functionalization of the pyridine ring is a primary goal to minimize steps and improve atom economy. rsc.org For a target like this compound, the key is the selective functionalization at the C2 position of 5-methylpyridine.

Several advanced strategies are applicable:

Direct C-H Functionalization : This is a powerful tool for derivatizing pyridines. rsc.org Rhodium-catalyzed intramolecular C-H functionalization has been shown to be effective for preparing complex bicyclic pyridines. nih.gov For intermolecular reactions, directing groups can be used to achieve high regioselectivity, although functionalizing the C2 position is often favored electronically.

Pyridine-N-Oxide Chemistry : The use of 3-methylpyridine (B133936) 1-oxide (the N-oxide of 5-methylpyridine) activates the C2 position for nucleophilic attack. This allows for the introduction of various functional groups that can subsequently be converted to a methanethiol. researchgate.net For example, reaction with trimethylamine (B31210) and thionyl chloride can lead to a trimethyl-(5-methylpyridin-2-yl)-ammonium chloride intermediate, which is a precursor for other functional groups. google.com

Deaminative and Deoxygenative Functionalization : Recent methods have employed deaminative transformation of aminopyridines or deoxygenative functionalization of pyridine-N-oxides to introduce organosulfur functionalities under mild conditions. researchgate.net These techniques are often highly chemo- and regioselective. researchgate.net

Interactive Table: Functionalization Strategies for the Pyridine Ring

| Strategy | Description | Key Features | Relevant Precursor for Target Synthesis |

|---|---|---|---|

| Direct C-H Functionalization | Activation and replacement of a C-H bond at the C2 position with a new functional group, often using a transition metal catalyst. nih.gov | High atom economy; avoids pre-functionalized starting materials. nih.gov | 5-Methylpyridine |

| Pyridine-N-Oxide Activation | The N-oxide activates the C2 position for nucleophilic attack or rearrangement, facilitating the introduction of a leaving group or other functionality. researchgate.net | High regioselectivity for C2; well-established chemistry. | 3-Methylpyridine 1-oxide |

| Halopyridine Substitution | Nucleophilic displacement of a halide (e.g., Cl, Br) at the C2 position. | A classical and reliable method, but requires synthesis of the halopyridine precursor. | 2-Chloro-5-methylpyridine |

Introduction of the Methanethiol Moiety through Carbon-Sulfur Bond Formation

Once the C2 position of the 5-methylpyridine ring is appropriately functionalized (e.g., as a halomethyl, hydroxymethyl, or other activated group), the methanethiol group is introduced via carbon-sulfur (C-S) bond formation.

Key methods include:

Nucleophilic Substitution with Sulfur Reagents : A common and effective method involves reacting a 2-(halomethyl)-5-methylpyridine with a sulfur nucleophile. A classic example is the reaction with thiourea followed by alkaline hydrolysis to yield the free thiol. echemcom.com This approach was used in the synthesis of the analogous 2-furyl methanethiol. echemcom.com

Tandem Reactions : More advanced strategies involve tandem processes where multiple bonds are formed in a single operation. For instance, processes involving Pummerer-like rearrangements followed by cyclization and elimination have been developed for synthesizing sulfur-containing heterocycles. nih.gov

Enzymatic C-S Bond Formation : Research into biosynthetic pathways has revealed enzymatic methods for C-S bond formation. While not yet a standard industrial method, the reconstitution of enzymatic pathways involving cytochrome P450 monooxygenases and glutathione-S-transferases (GST) demonstrates the biological feasibility of such transformations. nih.gov

Optimization of Reaction Conditions and Yields for this compound Synthesis

Optimizing reaction parameters is crucial for maximizing yield and purity while minimizing costs and reaction times. For a multi-step synthesis of a pyridine derivative, each step requires careful tuning. Studies on the synthesis of substituted pyridines, such as 2,3,5-trimethylpyridine, have shown that temperature, reaction time, and catalyst choice are critical variables. researchgate.net In one such synthesis, optimal conditions were found to be a temperature of 150°C for 24 hours using a mixed acetic acid/p-toluenesulfonic acid catalyst system. researchgate.net

Similarly, in the synthesis of methanol, a related process involving syngas, numerical optimization has been used to study the effects of periodic operation modes (e.g., varying feed concentration and flow rate) to improve yield. mpg.de These principles of rigorous optimization of reaction parameters can be directly applied to the synthesis of this compound to enhance efficiency.

Interactive Table: Example of Optimized Reaction Conditions for Substituted Pyridine Synthesis

| Parameter | Condition 1 | Condition 2 | Optimal Condition | Outcome |

|---|---|---|---|---|

| Catalyst | Acetic Acid | p-TsOH | CH3COOH/p-TsOH | Maximized conversion |

| Temperature | 120 °C | 180 °C | 150 °C | Balanced reaction rate and side-product formation |

| Time | 12 h | 36 h | 24 h | Sufficient time for completion without degradation |

| Yield | Low | Moderate | 43.5% (main product) | Highest achievable yield under tested conditions |

Data derived from the synthesis of 2,3,5-trimethylpyridine, illustrating optimization principles applicable to pyridine derivatives. researchgate.net

Stereochemical Control in this compound Derivative Synthesis

While this compound itself is achiral, its derivatives can contain stereocenters, making stereochemical control a vital aspect of their synthesis. This is particularly relevant when these derivatives are used as ligands in coordination chemistry or as building blocks for complex molecules. mdpi.com

Stereochemical control can be achieved by incorporating rigidity and chiral centers into the ligand structure. For example, in the synthesis of derivatives of tris(2-pyridylmethyl)amine (B178826) (TPA), a piperidine (B6355638) ring was incorporated to reduce conformational mobility and introduce two chiral centers. mdpi.com This modification allowed for the engineering of specific metal ion selectivity by creating an unfriendly coordination environment for certain ions (e.g., Cu2+) while favoring others (e.g., Zn2+). mdpi.com Such strategies, which modulate the stereochemistry of pyridine-containing molecules, can be applied to the synthesis of chiral derivatives starting from this compound.

Green Chemistry Approaches in the Preparation of this compound

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds to reduce environmental impact. nih.govmdpi.com These approaches focus on using less hazardous solvents, improving energy efficiency, and minimizing waste.

Key green strategies applicable to the synthesis of this compound include:

Microwave-Assisted Synthesis : This technique can dramatically shorten reaction times and often leads to higher yields and purer products compared to conventional heating. nih.gov It has been successfully used in one-pot, multi-component reactions to create novel pyridine derivatives. nih.gov

Use of Green Solvents : Replacing traditional volatile organic compounds (VOCs) with greener alternatives like water, ionic liquids (ILs), or deep eutectic solvents (DESs) is a major focus. mdpi.com Water is ideal due to its non-toxicity and availability, though solubility can be a challenge. mdpi.com DESs have been used successfully in radical-mediated hydrothiolation reactions, with the solvent being recyclable. semanticscholar.org

Catalysis and Multi-Component Reactions (MCRs) : Using efficient catalysts reduces the need for stoichiometric reagents, and MCRs allow for the construction of complex molecules in a single step, which significantly reduces waste and improves process efficiency. rasayanjournal.co.in

Interactive Table: Comparison of Conventional vs. Green Synthetic Approaches

| Feature | Conventional Method | Green Alternative | Benefit of Green Approach |

|---|---|---|---|

| Energy Source | Oil bath / heating mantle (hours) | Microwave irradiation (minutes) nih.gov | Reduced energy consumption, faster reaction. rasayanjournal.co.in |

| Solvent | Dichloromethane, DMF, Toluene | Water, Ethanol, Ionic Liquids, DESs mdpi.com | Reduced toxicity and environmental impact. mdpi.com |

| Process | Multi-step with intermediate isolation | One-pot multi-component reaction rasayanjournal.co.in | Higher efficiency, less waste, saves time. rasayanjournal.co.in |

| Reagents | Stoichiometric, often hazardous reagents | Catalytic systems rasayanjournal.co.in | Less waste, higher atom economy, safer process. |

Reactivity and Reaction Mechanisms of 5 Methylpyridin 2 Yl Methanethiol

Thiol Group Transformations in (5-Methylpyridin-2-YL)methanethiol

The sulfur-containing methanethiol (B179389) moiety is a focal point of the molecule's reactivity, readily undergoing oxidation, nucleophilic attack, and addition reactions.

Oxidation Pathways and Mechanisms

The thiol group of this compound is susceptible to oxidation, leading to a variety of sulfur-containing compounds depending on the oxidant and reaction conditions. A common transformation is the oxidation to the corresponding disulfide, bis(5-methylpyridin-2-yl)methyl disulfide. This can be achieved using mild oxidizing agents. A related reaction is the synthesis of unsymmetrical disulfides, such as methyl 2-pyridyl disulfide, which can be formed from the corresponding thiopyridone and methyl methanethiosulfonate. nih.gov This suggests a viable pathway for the formation of an analogous methyl (5-methylpyridin-2-yl)methyl disulfide.

Stronger oxidizing agents can further oxidize the thiol group. By analogy with similar compounds like (5-methylfuran-2-yl)methanethiol, treatment with reagents such as hydrogen peroxide can lead to the formation of the corresponding sulfoxide (B87167) and subsequently the sulfone. The reaction proceeds through a stepwise oxidation of the sulfur atom.

A general representation of these oxidation pathways is shown below:

Figure 1: General oxidation pathways of the thiol group.

Figure 1: General oxidation pathways of the thiol group.Nucleophilic Reactivity and Alkylation Studies

The thiol group possesses a nucleophilic character, particularly in its deprotonated thiolate form. This allows it to participate in a variety of nucleophilic substitution reactions. Alkylation of the thiol group to form thioethers is a fundamental transformation. This is typically achieved by treating the thiol with an alkyl halide in the presence of a base to generate the more nucleophilic thiolate anion.

The table below summarizes expected alkylation reactions based on general thiol reactivity.

| Electrophile | Reagent/Conditions | Product Type |

| Alkyl Halide (R-X) | Base (e.g., NaH, K2CO3) | Thioether |

| Epoxide | Base or Acid Catalyst | β-Hydroxy Thioether |

| Michael Acceptor | Base Catalyst | Thio-Michael Adduct |

Thiol-Ene and Thiol-Yne Reactions

This compound is an excellent candidate for participation in thiol-ene and thiol-yne "click" reactions. These reactions involve the addition of a thiol across a double or triple bond, respectively, and can proceed through either a radical or a Michael addition mechanism. wikipedia.orgmdpi.comnih.gov

In the radical-mediated pathway, a thiyl radical is generated from the thiol, typically through photochemical or thermal initiation. wikipedia.org This radical then adds to an alkene in an anti-Markovnikov fashion to form a carbon-centered radical, which subsequently abstracts a hydrogen from another thiol molecule to propagate the radical chain. wikipedia.orgnih.gov This method is highly efficient for the formation of thioethers. researchgate.net

Alternatively, in the presence of a base, the thiol can be deprotonated to the thiolate, which can then undergo a conjugate (Michael) addition to an electron-deficient alkene (a Michael acceptor). wikipedia.org

The general schemes for these reactions are depicted below:

Figure 2: Mechanisms of the thiol-ene reaction.

Figure 2: Mechanisms of the thiol-ene reaction.Thiol-yne reactions follow a similar logic, with the thiol adding across a triple bond to form a vinyl sulfide. researchgate.net These reactions are known for their high yields, stereoselectivity, and tolerance of a wide range of functional groups, making them powerful tools in materials science and bioconjugation. wikipedia.orgnih.gov

Pyridine (B92270) Nitrogen Reactivity of this compound

The nitrogen atom of the pyridine ring exhibits characteristic basicity and can be a site for alkylation and oxidation.

Protonation and Basicity Studies

The lone pair of electrons on the pyridine nitrogen atom is available for protonation, rendering the molecule basic. The basicity of pyridine can be significantly influenced by substituents on the ring. scribd.com The methyl group at the 5-position of this compound is an electron-donating group through an inductive effect (+I). This increases the electron density on the nitrogen atom, making it more basic than unsubstituted pyridine (pKa of conjugate acid = 5.2). scribd.com For comparison, the pKa of 4-methylpyridine (B42270) is 6.0, and that of 3-methylpyridine (B133936) is 5.7. scribd.com Therefore, the pKa of the conjugate acid of this compound is expected to be in a similar range, likely slightly higher than that of pyridine.

| Compound | pKa of Conjugate Acid |

| Pyridine | 5.2 scribd.com |

| 3-Methylpyridine | 5.7 scribd.com |

| 4-Methylpyridine | 6.0 scribd.com |

| This compound | Estimated ~5.5-6.0 |

N-Alkylation and N-Oxidation Reactions

The nitrogen atom of the pyridine ring can act as a nucleophile and react with alkylating agents to form quaternary pyridinium (B92312) salts. However, direct N-alkylation of pyridines can sometimes be challenging and may lead to competing reactions. For instance, methods for the N-alkylation of 2-pyridones often have to contend with O-alkylation as a competing pathway. google.comnih.gov Direct alkylation of pyridines can also occur at the carbon atoms of the ring under certain conditions. acs.orgyoutube.com

N-oxidation of the pyridine nitrogen is a more common and well-established transformation. This reaction forms the corresponding pyridine N-oxide, a versatile intermediate in organic synthesis. scripps.eduyoutube.comwikipedia.org The oxidation is typically carried out using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA) or peracetic acid. youtube.comarkat-usa.orgchemicalforums.com Other oxidizing systems, including hydrogen peroxide in the presence of a catalyst, have also been employed. arkat-usa.org The resulting N-oxide has altered reactivity compared to the parent pyridine; for example, the conjugate acid of pyridine-N-oxide is significantly more acidic (pKa = 0.8) than that of pyridine. wikipedia.org

The table below lists common reagents used for the N-oxidation of pyridines.

| Reagent | Typical Conditions | Reference |

| m-Chloroperoxybenzoic acid (m-CPBA) | Chlorinated solvent (e.g., CHCl3, DCM) | chemicalforums.com |

| Hydrogen Peroxide / Acetic Acid | Heating | youtube.com |

| Dioxiranes (e.g., DMDO) | Acetone, room temperature | chemicalforums.com |

| Urea-Hydrogen Peroxide Complex | - | chemicalforums.com |

Coordination Chemistry and Ligand Properties of 5 Methylpyridin 2 Yl Methanethiol

Ligand Design Principles for Pyridyl-Thiol Systems

The design of pyridyl-thiol ligands is predicated on the synergistic interplay between the hard nitrogen donor of the pyridine (B92270) ring and the soft sulfur donor of the thiol group. This hard-soft combination allows for the stabilization of a wide array of metal ions across the periodic table. The electronic properties of the pyridine ring can be readily tuned by the introduction of electron-donating or electron-withdrawing substituents. In the case of (5-Methylpyridin-2-YL)methanethiol, the methyl group at the 5-position of the pyridine ring acts as an electron-donating group, which is expected to increase the basicity of the pyridine nitrogen and enhance its donor strength compared to unsubstituted pyridyl-thiol ligands.

The methylene (B1212753) spacer between the pyridine ring and the thiol group introduces conformational flexibility, allowing the ligand to adopt various coordination modes. This flexibility is a key design element that can influence the geometry and stability of the resulting metal complexes. The presence of this spacer can facilitate the formation of stable five- or six-membered chelate rings, a common feature in the coordination chemistry of related ligands. nih.gov Furthermore, the acidic nature of the thiol proton allows for the formation of anionic thiolate ligands upon deprotonation, which can lead to the formation of neutral or charged complexes depending on the metal ion and other coordinating species.

Synthesis and Characterization of Metal Complexes with this compound

While specific reports on the synthesis of metal complexes with this compound are scarce in the published literature, the general synthetic routes for analogous pyridyl-thiol complexes are well-established. Typically, the synthesis involves the reaction of a metal salt with the ligand in a suitable solvent. The reaction conditions, such as temperature, solvent, and the presence of a base to deprotonate the thiol group, can be optimized to favor the formation of the desired complex.

Characterization of these complexes would rely on a suite of spectroscopic and analytical techniques. Infrared (IR) spectroscopy is a powerful tool to confirm the coordination of the ligand by observing shifts in the vibrational frequencies of the pyridine ring and the C-S bond. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, provides detailed information about the structure of the complex in solution. UV-visible spectroscopy can be used to study the electronic transitions within the complex, providing insights into its geometry and the nature of the metal-ligand bonding. For paramagnetic complexes, techniques such as magnetic susceptibility measurements would be employed.

Transition Metal Complexes (e.g., Cu, Ni, Co, Fe, Ru, Pd, Pt)

Transition metals, with their partially filled d-orbitals, are expected to form a diverse range of complexes with this compound. The coordination chemistry of related pyridyl-thiol ligands with transition metals has been explored. For instance, palladium(II) complexes with pyridine-based ligands have been synthesized and shown to be effective catalysts in cross-coupling reactions. nih.gov The coordination geometry of these complexes is typically square planar. nih.govresearchgate.net Ruthenium(II) polypyridyl complexes have also been extensively studied for their photochemical and electrochemical properties. researchgate.netnih.gov The introduction of a pyridyl-thiol ligand like this compound could lead to ruthenium complexes with interesting catalytic or photophysical properties.

Platinum(II) complexes containing pyridine derivatives have been investigated as potential anticancer agents. nih.govnih.govmdpi.com The coordination of this compound to platinum could result in complexes with novel biological activities. The general approach to synthesizing such complexes often involves the reaction of a platinum(II) precursor, such as K₂[PtCl₄], with the ligand.

Table 1: Representative Transition Metal Complexes with Pyridyl-Thiol Ligands and Their Expected Properties

| Metal | Expected Complex Formula | Probable Geometry | Potential Application |

| Cu(II) | [Cu(L)₂] or [Cu(L)Cl] | Square Planar/Tetrahedral | Catalysis, Antimicrobial Agent |

| Ni(II) | [Ni(L)₂] | Square Planar/Octahedral | Catalysis |

| Co(II) | [Co(L)₂] or [Co(L)₂X₂] | Tetrahedral/Octahedral | Magnetic Materials |

| Fe(II/III) | [Fe(L)₂] or [Fe(L)₃] | Octahedral | Spin-Crossover Materials |

| Ru(II) | [Ru(bpy)₂(L)]²⁺ | Octahedral | Photochemistry, Catalysis |

| Pd(II) | [Pd(L)Cl]₂ or [Pd(L)₂] | Square Planar | Cross-coupling Catalysis |

| Pt(II) | [Pt(L)Cl]₂ or [Pt(L)₂] | Square Planar | Anticancer Agents |

| L represents the deprotonated (5-Methylpyridin-2-YL)methanethiolate ligand. bpy = 2,2'-bipyridine. This table is illustrative and based on known complexes of similar ligands. |

Main Group and Lanthanide/Actinide Complexes

The coordination chemistry of pyridyl-thiol ligands with main group elements and lanthanides/actinides is less explored compared to transition metals. However, the hard nitrogen and soft sulfur donors of this compound make it a potentially interesting ligand for these elements. Main group metal complexes with pyridyl ligands have been synthesized and structurally characterized. unizar.es For instance, aluminum complexes with tris(2-pyridyl) ligands have been reported. unizar.es

Lanthanide complexes are known for their unique luminescent properties. The pyridyl moiety of the ligand could act as an "antenna" to absorb light and transfer the energy to the lanthanide ion, leading to characteristic emission. mdpi.comrsc.orgnih.gov The synthesis of lanthanide complexes would typically involve the reaction of a lanthanide salt, such as a nitrate (B79036) or triflate, with the ligand in a polar solvent.

Table 2: Potential Main Group and Lanthanide Complexes with this compound

| Element | Expected Complex Formula | Potential Coordination Number | Potential Application |

| Al(III) | [Al(L)₃] | 6 | Lewis Acid Catalyst |

| Sn(IV) | [Sn(L)₂Cl₂] | 6 | Precursor for Materials |

| Eu(III) | [Eu(L)₃(H₂O)ₓ] | 8 or 9 | Luminescent Materials |

| Tb(III) | [Tb(L)₃(H₂O)ₓ] | 8 or 9 | Luminescent Materials |

| L represents the deprotonated (5-Methylpyridin-2-YL)methanethiolate ligand. This table is illustrative and based on known complexes of similar ligands. |

Coordination Modes and Denticity of this compound

The versatility of this compound as a ligand stems from its ability to adopt various coordination modes, which are dictated by factors such as the nature of the metal ion, the reaction conditions, and the presence of other ligands.

Monodentate vs. Bidentate Coordination

This compound can act as a monodentate ligand, coordinating to a metal center through either the pyridine nitrogen or the sulfur atom. Coordination through the pyridine nitrogen is expected for hard metal ions, while coordination through the softer sulfur atom is more likely for soft metal ions.

However, the most common coordination mode for this type of ligand is expected to be bidentate, forming a stable chelate ring with the metal ion. In this mode, both the pyridine nitrogen and the thiol sulfur coordinate to the same metal center. This N,S-bidentate coordination leads to the formation of a five-membered chelate ring, which is thermodynamically favorable. The deprotonation of the thiol group to form a thiolate enhances the donor ability of the sulfur atom and promotes bidentate chelation.

Bridging Ligand Behavior

In addition to monodentate and bidentate coordination to a single metal center, this compound can also act as a bridging ligand, connecting two or more metal centers. This bridging behavior can lead to the formation of dinuclear or polynuclear complexes with interesting magnetic and catalytic properties. The sulfur atom of the thiolate group, with its multiple lone pairs of electrons, is well-suited to act as a bridging atom. For example, dinuclear palladium(II) complexes with bridging pyridine-2-thiolate (B1254107) ligands have been synthesized and structurally characterized. acs.org It is conceivable that this compound could form similar bridged structures, with the thiolate sulfur atom linking two metal centers. The pyridine nitrogen could either be coordinated to one of the metal centers or remain uncoordinated, depending on the steric and electronic requirements of the system.

Structural Elucidation of this compound Metal Complexes

No published crystal structures or detailed structural analyses for metal complexes of this compound were found. The elucidation of the three-dimensional arrangement of atoms in a coordination complex is fundamental to understanding its properties and reactivity. This is typically achieved through single-crystal X-ray diffraction analysis. Such an analysis would provide precise information on bond lengths, bond angles, coordination geometry (e.g., tetrahedral, square planar, octahedral), and intermolecular interactions within the crystal lattice. Without this data, a definitive description of the structural characteristics of any this compound metal complexes is not possible.

Electronic and Magnetic Properties of this compound Coordination Compounds

Similarly, there is a lack of available data on the electronic and magnetic properties of coordination compounds formed with this compound. The study of these properties provides insight into the nature of the metal-ligand bonding and the electronic structure of the complex.

Electronic Properties: Techniques such as UV-Vis and luminescence spectroscopy are employed to study the electronic transitions within the complex. These studies would reveal information about d-d transitions of the metal ion, charge-transfer bands, and ligand-centered transitions, which are crucial for understanding the color, photophysical properties, and bonding characteristics of the compound.

Magnetic Properties: The magnetic behavior of transition metal complexes is determined by the number of unpaired electrons and their interactions. Magnetic susceptibility measurements and techniques like Electron Paramagnetic Resonance (EPR) spectroscopy are used to determine the magnetic moment of the complex, which helps in assigning the oxidation state and spin state of the metal ion. For multinuclear complexes, magnetic studies can also reveal the nature and magnitude of magnetic exchange interactions between metal centers.

Without experimental data from such studies for this compound complexes, a scientifically rigorous discussion of their electronic and magnetic properties cannot be provided.

Applications of 5 Methylpyridin 2 Yl Methanethiol in Catalysis

Design of Catalytic Systems Utilizing (5-Methylpyridin-2-YL)methanethiol Ligands

The design of catalytic systems would hypothetically involve the coordination of this compound to a transition metal center. The choice of metal would be dictated by the target reaction. For instance, palladium, nickel, and copper are common for cross-coupling reactions, while rhodium, ruthenium, and iridium are often used for hydrogenation. The methyl group on the pyridine (B92270) ring could offer subtle steric and electronic effects that might influence catalytic activity and selectivity compared to unsubstituted pyridyl-thiol ligands.

Homogeneous Catalysis with this compound Complexes

While no specific studies on this compound in these reactions were found, related pyridyl-phosphine and pyridyl-thiol ligands have been used to create effective palladium catalysts for cross-coupling reactions. The performance of a hypothetical this compound-based catalyst would need to be experimentally determined.

The combination of a soft sulfur donor and a borderline nitrogen donor in this compound could be beneficial for activating small molecules like hydrogen. Catalysts for hydrogenation are critical in many industrial processes, including the production of pharmaceuticals and fine chemicals. Dehydrogenation is important for applications such as hydrogen storage. Research would be needed to assess the efficacy of metal complexes of this ligand in these transformations.

The redox-active nature of the thiol group and the ability of the pyridine ring to stabilize various metal oxidation states suggest that this compound complexes could be candidates for oxidation and reduction catalysis. The specific potential would depend on the chosen metal and the reaction conditions.

Heterogeneous Catalysis Incorporating this compound Derivatives

To create a heterogeneous catalyst, this compound could be functionalized to allow for covalent attachment to a solid support. For example, a reactive group could be introduced onto the pyridine ring or the methyl group, which could then react with a complementary functional group on a support material like silica (B1680970) gel or a polymer resin. This would facilitate catalyst recovery and reuse, a key advantage in industrial applications.

General information on related classes of compounds, such as pyridine-thiol ligands and their derivatives, suggests a potential for catalytic activity. These broader categories of compounds are known to coordinate with metal centers and have been explored in various catalytic transformations. For instance, pyridine-derived ligands are widely used in asymmetric catalysis, and thiol groups are known to anchor molecules to metal surfaces, such as gold, to create functionalized materials for catalysis and other applications.

However, the specific data required to populate the requested article sections for this compound, including detailed research findings and data tables on its performance in:

Mechanistic Insights into this compound-Mediated Catalytic Cycles

is not available. Without specific experimental data, reaction schemes, catalyst performance metrics (e.g., turnover numbers, enantiomeric excess), or spectroscopic and computational evidence detailing catalytic mechanisms for this particular compound, it is not possible to generate a scientifically accurate and informative article that adheres to the provided outline.

Therefore, this article cannot be generated as requested due to the lack of specific scientific research on the catalytic applications of this compound.

Theoretical and Computational Chemistry Studies of 5 Methylpyridin 2 Yl Methanethiol

Quantum Chemical Calculations on Molecular Structure and Conformation

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in determining the most stable three-dimensional arrangement of atoms in a molecule. nih.gov Methods like DFT with the B3LYP functional and basis sets such as 6-311G(d,p) are commonly used to optimize the molecular geometry. nih.gov These calculations yield precise information on bond lengths, bond angles, and dihedral angles.

The conformation of (5-Methylpyridin-2-YL)methanethiol is dictated by the rotational freedom around the C(pyridine)-C(methylene) and C(methylene)-S bonds. Computational studies on similar pyridine (B92270) derivatives show that the planarity and orientation of substituents are key to determining the lowest energy conformer. nih.gov For the title compound, calculations would reveal the preferred orientation of the methanethiol (B179389) group relative to the pyridine ring. While specific experimental data for this compound is not widely published, theoretical calculations provide reliable predictions. The results for closely related molecules suggest that DFT methods can predict bond lengths and angles with a high degree of accuracy when compared to X-ray crystallography data. mdpi.comnih.gov

Table 1: Predicted Geometrical Parameters for a Similar Pyridine Derivative (2-amino-3-methyl-5-nitropyridine) using DFT This table illustrates typical data obtained from DFT calculations; specific values for this compound would require a dedicated computational study.

| Parameter | Bond | Predicted Value (Å) | Parameter | Angle | Predicted Value (°) |

| Bond Length | C-C (ring) | 1.38 - 1.42 | Bond Angle | C-C-C (ring) | 118 - 121 |

| C-N (ring) | 1.33 - 1.37 | C-N-C (ring) | 117 - 120 | ||

| C-S | ~1.82 | C-S-H | ~96.5 | ||

| C-H | ~1.08 | H-C-H | ~109.5 | ||

| Data modeled after typical results from DFT calculations on similar structures. nih.gov |

Electronic Structure Analysis (HOMO-LUMO, Charge Distribution)

The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. aimspress.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. mdpi.comaimspress.com A large energy gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule. nih.govmdpi.com

For this compound, the HOMO is expected to be localized primarily on the sulfur atom of the thiol group and the π-system of the pyridine ring, which are the most electron-rich areas. The LUMO is likely distributed over the pyridine ring's π-antibonding orbitals.

Another key aspect of electronic structure is the charge distribution, often visualized using a Molecular Electrostatic Potential (MEP) map. The MEP map illustrates the electron density around the molecule, identifying regions prone to electrophilic and nucleophilic attack. nih.gov In an MEP map, red areas signify high electron density (negative potential), indicating sites for electrophilic attack, while blue areas denote electron-deficient regions (positive potential), susceptible to nucleophilic attack. nih.gov For this compound, the nitrogen atom of the pyridine ring and the sulfur atom would be expected to show negative potential, while the hydrogen atom of the thiol group would exhibit a positive potential.

Table 2: Representative Frontier Orbital Energies for Pyridine Derivatives This table provides example values to illustrate the concept. The exact energies for this compound would need to be specifically calculated.

| Compound Feature | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) |

| Pyridine Derivative | -6.5 to -5.5 | -1.5 to -0.5 | 4.0 to 5.0 |

| Thiol-containing Aromatic | -6.0 to -5.0 | -1.0 to 0.0 | 4.0 to 5.0 |

| Values are typical ranges found in computational studies of similar molecules. aimspress.comnih.gov |

Reactivity Prediction through Computational Methods

Global reactivity descriptors, derived from HOMO and LUMO energies through conceptual DFT, provide quantitative measures of a molecule's reactivity. mdpi.com These descriptors include:

Ionization Potential (I) ≈ -EHOMO

Electron Affinity (A) ≈ -ELUMO

Electronegativity (χ) = (I + A) / 2

Chemical Hardness (η) = (I - A) / 2

Chemical Softness (S) = 1 / (2η)

Electrophilicity Index (ω) = χ² / (2η)

A high chemical hardness indicates low reactivity, consistent with a large HOMO-LUMO gap. mdpi.com The electrophilicity index helps to classify the molecule's ability to act as an electrophile. mdpi.com Local reactivity descriptors, such as Fukui functions, can also be calculated to predict the most reactive atomic sites within the molecule for nucleophilic, electrophilic, and radical attacks. mdpi.com For this compound, the sulfur atom is predicted to be a primary site for electrophilic attack, while the pyridine nitrogen also contributes to the molecule's nucleophilic character. cam.ac.uk

Ligand Field Theory and Computational Modeling of Metal Complexes

The this compound molecule possesses two potential donor sites for coordinating with metal ions: the nitrogen atom of the pyridine ring and the sulfur atom of the thiol group. This allows it to function as a bidentate ligand, forming a stable five-membered chelate ring with a metal center.

Computational modeling, often using DFT, is employed to study these metal complexes. nih.gov Such models can predict the coordination geometry (e.g., tetrahedral, square planar, octahedral), bond strengths between the ligand and the metal, and the electronic structure of the resulting complex. Ligand Field Theory (LFT) principles can be applied to the computational results to understand the d-orbital splitting of the metal ion upon coordination. This analysis helps explain the complex's magnetic properties, color, and electronic spectra. nih.gov Studies on similar pyridine-based Schiff base ligands show that coordination to a metal ion, such as Cu(II) or Zn(II), significantly alters the electronic properties and can enhance biological activity. nih.gov

Molecular Dynamics Simulations for Solvent Effects and Dynamic Behavior

While quantum chemical calculations typically model molecules in a vacuum, Molecular Dynamics (MD) simulations are used to study their behavior over time in a more realistic environment, such as in a solvent like water. mdpi.com MD simulations model the movements of every atom in the system based on a classical force field, providing a dynamic picture of the molecule's conformational changes and interactions with its surroundings. mdpi.com

For this compound, MD simulations can reveal:

Solvent Effects : How solvent molecules (e.g., water) arrange themselves around the solute and form hydrogen bonds, particularly with the thiol group and the pyridine nitrogen. researchgate.net

Conformational Flexibility : The range of shapes the molecule adopts at a given temperature and the timescale of transitions between different conformations. mdpi.com

Solvent-Accessible Surface Area (SASA) : A measure of how much of the molecule is exposed to the solvent, which is crucial for understanding its solubility and interaction with other molecules. mdpi.comresearchgate.net

These simulations provide insights into the thermodynamic and kinetic aspects of the molecule's behavior in solution, which is essential for predicting its real-world chemical and biological interactions. researchgate.net

Advanced Spectroscopic and Analytical Techniques for Research on 5 Methylpyridin 2 Yl Methanethiol

Elucidation of Reaction Intermediates using In Situ Spectroscopy

The study of transient species in chemical reactions is crucial for understanding reaction pathways. In situ spectroscopy allows for the real-time monitoring of reacting systems without the need for isolation of intermediates.

For reactions involving (5-Methylpyridin-2-YL)methanethiol, such as its oxidation or its complexation with metal ions, in situ Fourier Transform Infrared (FTIR) spectroscopy would be a powerful tool. By monitoring changes in the vibrational spectra, one could identify key intermediates. For instance, in an oxidation reaction, the disappearance of the S-H stretching vibration (typically around 2550-2600 cm⁻¹) and the appearance of bands corresponding to disulfide (S-S) or sulfenic, sulfinic, or sulfonic acid (S=O) groups would provide direct evidence of the reaction progress. acs.org Studies on other heterocyclic compounds have successfully used in situ FTIR to identify adsorbed species and reaction intermediates on catalyst surfaces. researchgate.net For example, the interaction of pyridine (B92270) with metal oxide surfaces shows characteristic shifts in ring vibration modes upon coordination, which can distinguish between Lewis and Brønsted acid sites. researchgate.net Similarly, the reaction of thiol compounds with pyridine nucleotides has been studied, indicating the potential for monitoring such interactions spectroscopically. nih.gov

Time-resolved UV-Vis spectroscopy could also be employed, particularly for reactions involving colored species, such as the formation of metal complexes. Changes in the electronic transitions, especially those involving metal-ligand charge transfer (MLCT) bands, would allow for the tracking of complex formation and the potential identification of intermediate coordination geometries.

Application of Advanced NMR Techniques for Structural and Dynamic Studies of Complexes

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of molecules in solution. Beyond standard ¹H and ¹³C NMR, advanced techniques provide deeper insights into the three-dimensional structure and dynamics of this compound and its metal complexes.

For the free ligand, ¹H-¹³C Heteronuclear Multiple Bond Correlation (HMBC) and Heteronuclear Single Quantum Coherence (HSQC) experiments would be essential to unambiguously assign all proton and carbon signals. plos.org The HMBC spectrum would show correlations between protons and carbons separated by two or three bonds, confirming the connectivity between the methyl group, the pyridine ring, and the methanethiol (B179389) moiety. ipb.pt In metal complexes, the coordination of the pyridine nitrogen would be expected to cause a downfield shift of the pyridine proton signals, particularly for the proton at the 6-position. plos.org

Nuclear Overhauser Effect (NOE) spectroscopy, including 1D NOE difference spectra and 2D NOESY or ROESY experiments, would be invaluable for determining the preferred conformation of the ligand and the geometry of its metal complexes. ipb.pt For instance, NOE effects between the methylene (B1212753) protons of the methanethiol group and the pyridine proton at the 3-position or the methyl group at the 5-position would provide information about the ligand's spatial arrangement.

In the case of paramagnetic complexes, specialized NMR techniques would be required. However, for diamagnetic complexes, such as those with Zn(II) or Cd(II), standard advanced NMR methods are highly effective. mdpi.com Studies on related pyridine derivatives have demonstrated the power of these techniques in differentiating regioisomers and elucidating the structures of complex coordination compounds. acs.orgipb.pt

Table 1: Expected ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| Pyridine H3 | 7.2 - 7.5 | 135 - 140 |

| Pyridine H4 | 7.5 - 7.8 | 120 - 125 |

| Pyridine H6 | 8.3 - 8.6 | 148 - 152 |

| CH₃ | 2.2 - 2.5 | 17 - 20 |

| CH₂ | 3.7 - 4.0 | 25 - 30 |

| SH | 1.5 - 2.0 | - |

| Pyridine C2 | - | 158 - 162 |

| Pyridine C5 | - | 130 - 135 |

Note: Values are estimations based on typical shifts for substituted pyridines and thiols and are subject to solvent and concentration effects.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Reaction Monitoring

Infrared (IR) and Raman spectroscopy are powerful, complementary techniques for identifying functional groups and probing molecular structure.

For this compound, the IR and Raman spectra would be characterized by several key vibrational modes. The S-H stretch is often weak in the IR spectrum but can be more prominent in the Raman spectrum, typically appearing in the 2550-2600 cm⁻¹ region. americanpharmaceuticalreview.com The C-S stretch would be expected in the 600-800 cm⁻¹ range. Vibrations of the pyridine ring will give rise to a series of characteristic bands. The ring stretching modes typically appear in the 1400-1650 cm⁻¹ region. aps.org The C-H stretching vibrations of the aromatic ring and the methyl/methylene groups would be observed around 2900-3100 cm⁻¹. americanpharmaceuticalreview.com

Upon coordination to a metal center through the pyridine nitrogen, the vibrational modes of the pyridine ring are expected to shift. Typically, the high-frequency ring stretching modes shift to higher wavenumbers. mdpi.com These shifts provide direct evidence of coordination. nih.gov Raman spectroscopy is particularly useful for studying metal-ligand vibrations, which often occur at low frequencies (< 600 cm⁻¹). The metal-nitrogen (M-N) stretching vibration would be a key indicator of complex formation.

Table 2: Key Vibrational Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Technique |

| ν(S-H) | 2550 - 2600 | Raman, IR (weak) |

| ν(C-H) aromatic | 3000 - 3100 | IR, Raman |

| ν(C-H) aliphatic | 2850 - 3000 | IR, Raman |

| ν(C=C), ν(C=N) pyridine ring | 1400 - 1650 | IR, Raman |

| δ(CH₂) | 1400 - 1450 | IR, Raman |

| ν(C-S) | 600 - 800 | IR, Raman |

Mass Spectrometry Techniques for Identification of Reaction Products and Complexes

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and elemental composition of compounds and for gaining structural information through fragmentation analysis.

For this compound (MW = 139.22 g/mol ), the mass spectrum under electron ionization (EI) would be expected to show a molecular ion peak (M⁺˙) at m/z 139. labseeker.comyoutube.com High-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass, confirming the elemental formula C₇H₉NS. mdpi.com

The fragmentation pattern would be highly informative. Key fragmentation pathways would likely involve the loss of the thiol group or cleavage of the C-S bond. A prominent fragment would be expected at m/z 106, corresponding to the [M - SH]⁺ ion. Another significant peak could arise from the cleavage of the CH₂-SH bond to form the 5-methyl-2-picolyl cation at m/z 106, or the loss of the entire methanethiol side chain. The pyridine ring itself is relatively stable and would likely remain intact in major fragments.

Electrospray ionization (ESI) mass spectrometry would be the method of choice for analyzing metal complexes of this compound. acs.org This soft ionization technique allows for the observation of intact complex ions in the gas phase. The mass spectrum would show peaks corresponding to the complex cation, for example, [M + Ligand]⁺ or [M + 2Ligand]²⁺, where M is the metal ion. The isotopic pattern of the peaks would be crucial for confirming the identity of the metal involved.

X-ray Crystallography of Coordinated this compound in Metal Complexes

The definitive method for determining the three-dimensional structure of a crystalline compound is single-crystal X-ray diffraction. For metal complexes of this compound, this technique would provide precise information on bond lengths, bond angles, coordination geometry, and intermolecular interactions in the solid state.

While no crystal structures of complexes containing specifically this compound are readily available, studies on related pyridine and picoline complexes provide a clear indication of the expected structural features. mdpi.comwikipedia.org In a typical complex, the ligand would coordinate to the metal center via the pyridine nitrogen atom. wikipedia.org The metal-nitrogen bond distance would be a key parameter, providing insight into the strength of the interaction.

Future Research Directions and Potential Applications of 5 Methylpyridin 2 Yl Methanethiol

Design and Synthesis of Advanced Derivatives with Tunable Properties

The inherent reactivity of the thiol group and the electronic nature of the pyridine (B92270) ring in (5-Methylpyridin-2-YL)methanethiol make it an excellent scaffold for the design and synthesis of advanced derivatives with tailored properties. Future research in this area is likely to focus on several key strategies to modulate its electronic, steric, and coordination characteristics.

One primary approach involves the strategic placement of various substituents on the pyridine ring. The introduction of electron-donating or electron-withdrawing groups can significantly alter the electron density of the pyridine nitrogen and the acidity of the thiol proton. This, in turn, influences the compound's coordination behavior with metal ions and its reactivity in organic transformations. For instance, computational studies on iridium(III) 2-phenylpyridine complexes have demonstrated that modifying pyridyl ligands with substituents of varying electronegativity can systematically tune the electronic structure and photophysical properties of the resulting complexes nih.gov. This principle can be directly applied to derivatives of this compound to create ligands for photoactive materials with specific absorption and emission characteristics.

Furthermore, the synthesis of chiral derivatives presents a significant opportunity for applications in asymmetric catalysis. The introduction of chirality, either on the pyridine ring or through modification of the methanethiol (B179389) linker, can lead to the development of novel ligands for enantioselective reactions acs.orgdiva-portal.org. Research into chiral nonracemic pyridine thiols and thioethers has already shown near-perfect enantioselection in palladium-catalyzed allylic substitution reactions, highlighting the potential of this class of compounds acs.org.

The development of synthetic methodologies to create these derivatives is also a critical research direction. This includes exploring efficient and selective C-H functionalization techniques for the pyridine ring, which can be challenging due to the electron-deficient nature of pyridine nih.gov.

Table 1: Potential Substituent Effects on the Properties of this compound Derivatives

| Substituent Position | Substituent Type | Potential Effect on Properties |

| Pyridine Ring (various positions) | Electron-donating groups (e.g., -OCH3, -NH2) | Increased electron density on the pyridine nitrogen, enhanced ligand donor strength. |

| Pyridine Ring (various positions) | Electron-withdrawing groups (e.g., -NO2, -CF3) | Decreased electron density, altered redox potential, potential for different coordination modes. |

| Methanethiol Linker | Alkyl or aryl groups | Increased steric hindrance, influencing coordination geometry and selectivity in catalysis. |

| Methanethiol Linker | Chiral auxiliaries | Induction of asymmetry for applications in enantioselective catalysis. |

Exploration of this compound in Material Science Applications (excluding direct material properties)

The unique combination of a metal-coordinating pyridine unit and a surface-anchoring thiol group makes this compound a promising candidate for various material science applications. Research in this area is expected to expand beyond fundamental properties to the functional roles of this compound in advanced materials.

A significant area of exploration is the use of this compound and its derivatives in the development of functionalized nanoparticles. The thiol group provides a strong anchor to gold and other metallic nanoparticle surfaces, while the pyridine moiety can be used for further functionalization or to impart specific properties to the nanoparticle conjugate nih.govacs.org. For example, pyridyl disulfide-functionalized nanoparticles have been synthesized for the conjugation of thiol-containing biomolecules, creating redox-responsive systems for drug delivery nih.govacs.org.

Another promising application lies in the formulation of advanced coatings and functional polymers. The thiol group can participate in thiol-ene "click" chemistry, allowing for the efficient grafting of this compound onto polymer backbones researchgate.nettandfonline.com. This can introduce metal-binding sites into the polymer, creating materials with catalytic activity or sensing capabilities. Additionally, the incorporation of pyridyl-thiol moieties can enhance the adhesion of polymers to metal surfaces, as demonstrated by the use of a functionalized pyrrole coating with a thiol group to improve fiber-matrix adhesion in composites utwente.nl.

Furthermore, the anti-corrosion properties of pyridine-thiol compounds are a significant area of interest. Studies on pyridine-2-thiol have shown its effectiveness as a corrosion inhibitor for brass in acidic environments semanticscholar.orgresearchgate.netnih.govmdpi.com. The this compound molecule can adsorb onto metal surfaces through the sulfur atom, forming a protective layer that inhibits corrosion. Future research could focus on optimizing the structure of these inhibitors for specific metals and environmental conditions.

Integration into Supramolecular Assemblies and Frameworks

The directional bonding capabilities of the pyridine nitrogen and the coordinating nature of the thiol group make this compound an excellent building block for the construction of ordered supramolecular assemblies and frameworks.

One area of active research is the formation of self-assembled monolayers (SAMs) on metal surfaces. The thiol group provides a robust anchoring point to surfaces like gold, while the pyridine unit can be oriented to interact with other molecules or to create a functional surface. This allows for the precise control of surface properties and the fabrication of sensors, molecular electronics, and biocompatible interfaces.

In the realm of coordination chemistry, this compound and its derivatives can act as versatile ligands for the construction of coordination polymers and metal-organic frameworks (MOFs). By coordinating with metal ions, these ligands can form one-, two-, or three-dimensional networks with tailored porosity and functionality researchgate.netresearchgate.netmdpi.com. The methyl group on the pyridine ring can influence the packing and dimensionality of these structures. The resulting materials could have applications in gas storage, separation, and catalysis.

The design of discrete supramolecular structures, such as molecular cages and capsules, is another exciting frontier. By employing multidentate ligands derived from the this compound scaffold, it is possible to construct complex, self-assembled architectures that can encapsulate guest molecules nih.govnih.govmdpi.com. These host-guest systems have potential applications in drug delivery, sensing, and catalysis.

Table 2: Examples of Supramolecular Structures Incorporating Pyridyl-Thiol Ligands

| Supramolecular Structure | Key Interactions | Potential Applications |

| Self-Assembled Monolayers (SAMs) | Au-S bond, intermolecular interactions | Surface functionalization, sensors, molecular electronics |

| Coordination Polymers/MOFs | Metal-ligand coordination bonds | Gas storage, separation, catalysis |

| Supramolecular Cages | Metal-ligand coordination, hydrogen bonding | Guest encapsulation, drug delivery, catalysis |

Role in Advanced Organic Synthesis Strategies

Beyond its role as a ligand in catalysis, this compound and its derivatives have the potential to be employed in various advanced organic synthesis strategies, acting as reagents, synthons, or catalysts themselves.

The thiol group can be utilized in a variety of organic transformations. For example, it can participate in Michael additions, thiol-ene and thiol-yne reactions, and disulfide bond formation. The proximity of the pyridine ring can influence the reactivity and selectivity of these reactions through intramolecular catalysis or by pre-organizing the reactants. A computational study on the addition of methanethiol to Michael acceptors provides insights into the reactivity of thiols in such reactions nih.gov.

In the field of asymmetric synthesis, chiral derivatives of this compound can serve as valuable chiral auxiliaries or ligands for stereoselective transformations diva-portal.orgnih.gov. The synthesis of chiral pyridine-containing ligands has been a focus of research for their application in asymmetric catalysis, demonstrating their potential to induce high levels of enantioselectivity acs.orgdiva-portal.org.

Furthermore, the entire this compound molecule can be viewed as a functionalized building block for the synthesis of more complex heterocyclic systems. The combination of the pyridine and thiol functionalities allows for sequential or one-pot multi-component reactions to construct novel molecular architectures with potential biological activity mdpi.comajchem-a.comnih.gov. The synthesis of highly substituted piperidine (B6355638) analogs, for example, highlights the importance of functionalized building blocks in creating biologically active compounds ajchem-a.com.

Challenges and Opportunities in the Field of Pyridyl-Thiol Chemistry

While the potential of this compound and related compounds is vast, several challenges need to be addressed to fully realize their utility. A primary challenge lies in the selective functionalization of the pyridine ring. The inherent electronic properties of pyridine can make regioselective modification difficult, often requiring multi-step synthetic sequences nih.gov. Developing more direct and efficient C-H functionalization methods for pyridines is a key area of ongoing research.

Another challenge is the potential for oxidation of the thiol group to form disulfides, which can be both a desired and undesired outcome depending on the application. Controlling this redox chemistry is crucial for the synthesis and stable application of these compounds.

Despite these challenges, the opportunities in pyridyl-thiol chemistry are significant. The modular nature of these compounds, allowing for the tuning of both the pyridine and thiol components, provides a powerful platform for the rational design of functional molecules and materials. The synergy between the metal-coordinating ability of the pyridine and the surface-anchoring or reactive nature of the thiol group opens up possibilities for creating multifunctional systems with applications in catalysis, sensing, materials science, and beyond. The continued exploration of the fundamental chemistry of pyridyl-thiol compounds will undoubtedly lead to the discovery of new and exciting applications.

Q & A

Basic Research Questions

Q. What synthetic pathways are commonly employed for synthesizing (5-Methylpyridin-2-YL)methanethiol, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis of pyridine-derived thiols typically involves nucleophilic substitution or thiolation reactions. For example, hydroxymethyl groups on pyridine rings (e.g., 5-methylpyridin-2-ylmethanol) can undergo thiolation using reagents like hydrogen sulfide or thiourea derivatives under acidic or basic conditions . Key parameters include temperature (often 60–100°C), solvent polarity, and catalyst selection. Oxidation of intermediate thioethers may require controlled conditions to avoid over-oxidation to sulfoxides. Purification via column chromatography or recrystallization is critical for isolating high-purity products .

Q. How can spectroscopic and computational methods elucidate the structural stability of this compound?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and mass spectrometry (MS) are standard for confirming molecular structure. Computational studies using density functional theory (DFT) can model conformational stability, particularly for non-covalent interactions like hydrogen bonding in dimer or trimer clusters. Basis sets such as cc-pVTZ or B3LYP functional are recommended for accurate prediction of vibrational frequencies and energy minima, validated against experimental IR/Raman data .

Q. What are the key challenges in detecting and quantifying this compound in biological systems?

- Methodological Answer : Due to its volatility and low odor threshold (detectable at ppb levels), gas chromatography coupled with sulfur-specific detectors (e.g., flame photometric detection) is preferred. Sample preparation may involve derivatization (e.g., forming stable thioethers with iodoacetamide) to enhance detection limits. In biological matrices like urine or blood, interference from other sulfur-containing metabolites (e.g., dimethyl sulfide) necessitates selective extraction protocols .

Advanced Research Questions

Q. How do acid-base properties of catalysts influence the selectivity of methanol thiolation to produce this compound?

- Methodological Answer : Industrial catalysts like K₂WO₄/alumina balance Lewis acid and basic sites to optimize methanol conversion and methanethiol selectivity. Strong acidic sites promote methanol dehydration to dimethyl ether (undesired), while basic sites favor H₂S adsorption for thiolation. For example, K₂WO₄ achieves ~95% selectivity at 360°C but only 47% methanol conversion, whereas KOH increases conversion to 56% but lowers selectivity to 90% . Researchers should characterize catalysts via NH₃/CO₂-TPD to map acid-base strength and correlate with kinetic data.

Q. What computational models best predict the environmental fate of this compound in atmospheric chemistry?

- Methodological Answer : Global climate models incorporating ocean-atmosphere flux data show methanethiol enhances dimethyl sulfide (DMS) stability, prolonging its atmospheric lifetime and amplifying cloud albedo effects. Quantum mechanical calculations (e.g., CCSD(T)/CBS) predict reaction pathways with hydroxyl radicals, while molecular dynamics simulations model gas-phase oxidation kinetics. Satellite-derived sulfur emission maps and isotopic tracing can validate these models .

Q. How do genetic mutations in SELENBP1 affect methanethiol metabolism, and what are the implications for studying its detoxification pathways?

- Methodological Answer : SELENBP1 encodes methanethiol oxidase, which converts methanethiol to H₂O₂ and formaldehyde. Knockout murine models and CRISPR-edited cell lines reveal that SELENBP1 mutations cause systemic methanethiol accumulation, leading to halitosis and tissue toxicity. Enzymatic assays using liver homogenates and LC-MS/MS quantification of intermediates (e.g., S-methylglutathione) are critical for mapping alternative detoxification routes .

Data Contradictions and Resolution

Q. Why do studies report conflicting methanol conversion rates for K₂WO₄ catalysts in methanethiol synthesis?

- Analysis : Discrepancies arise from differences in catalyst preparation (e.g., impregnation method, calcination temperature) and reactor configurations (fixed-bed vs. fluidized-bed). For instance, higher calcination temperatures (>500°C) reduce surface area and active site availability. Researchers should standardize catalyst synthesis protocols and employ operando spectroscopy to monitor real-time active site dynamics .

Q. How can conflicting reports on methanethiol’s role in prebiotic chemistry be reconciled?

- Analysis : While hydrothermal vent simulations suggest methanethiol as a primordial sulfur source for amino acid synthesis, its absence in certain geological samples may reflect rapid degradation under oxidative conditions. Comparative studies using simulated Archean atmosphere (high H₂, low O₂) and isotopic labeling (³⁴S) could clarify its stability and reactivity in prebiotic environments .

Methodological Recommendations

- Synthetic Optimization : Screen thiophilic catalysts (e.g., MoS₂, WS₂) under varying H₂S partial pressures to enhance thiolation efficiency .

- Analytical Validation : Use tandem MS (e.g., Q-TOF) with collision-induced dissociation to distinguish structural isomers in complex matrices .

- Computational Benchmarking : Cross-validate DFT results with high-level ab initio methods (e.g., MP2) for conformational energy rankings .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.